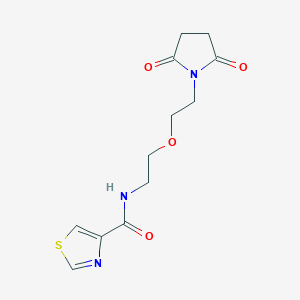

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

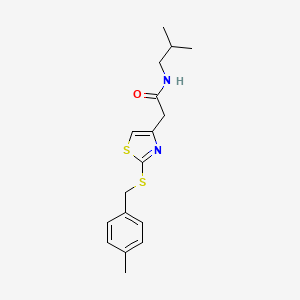

The compound is a derivative of 2,5-dioxopyrrolidin-1-yl , which is a pyrrolidinone, a class of organic compounds that contain a pyrrolidine backbone functionalized with a ketone at one position and a carboxylic acid at the adjacent position . The compound also contains a thiazole ring, which is a heterocyclic compound that consists of a five-membered C3NS ring .

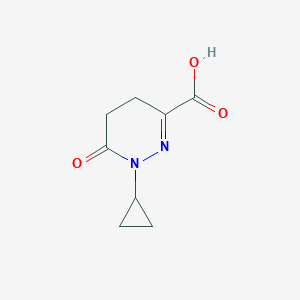

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidinone ring, an ethoxyethyl group, and a thiazole ring. The exact structure would depend on the specific positions of these groups within the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of the polar pyrrolidinone and thiazole groups could influence its solubility in various solvents .Scientific Research Applications

Protein-Protein Interactions (PPIs) Analysis

This compound is used as a crosslinker in mass spectrometry to analyze protein-protein interactions, which is crucial for understanding cellular functions and developing drugs .

Antibody Drug Conjugates

It serves as a building block for novel antibody drug conjugates , which are targeted therapies that deliver cytotoxic drugs to specific cells, such as cancer cells .

Anticonvulsant Agent

The compound has shown promise as a wide-spectrum anticonvulsant agent in various seizure models, indicating potential therapeutic applications for epilepsy .

Monoclonal Antibody Production

Research suggests that derivatives of this compound could enhance the production and quality control of monoclonal antibodies , which are essential for treating various diseases .

Anti-fibrotic Activity

Studies have indicated potential anti-fibrotic activity of this compound, which could be beneficial in treating fibrotic diseases .

Anti-tuberculosis Therapeutic

The compound has been developed as an anti-tuberculosis therapeutic, showing potential in stimulating monoclonal antibody (mAb) production in cell cultures .

Mechanism of Action

Target of action

The compound contains a 2,5-dioxopyrrolidin-1-yl group, which is a type of succinimide. Succinimides are often used in bioconjugation chemistry, where they can react with amines to form stable amide bonds . Therefore, the compound might interact with proteins or other biomolecules containing amine groups.

Mode of action

The compound also contains a thiazole ring. Thiazoles are found in many biologically active substances and drugs, and they can interact with various biological targets through different mechanisms, such as inhibiting enzymes or binding to receptors .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity with amines suggests that it might be less stable and less active in acidic environments, where amines are protonated .

Safety and Hazards

Future Directions

The future directions for the study of this compound would depend on its potential applications. For example, if it’s a pharmaceutical compound, future studies could focus on optimizing its synthesis, improving its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4S/c16-10-1-2-11(17)15(10)4-6-19-5-3-13-12(18)9-7-20-8-14-9/h7-8H,1-6H2,(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZGPLLRHFODOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CSC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2954480.png)

![(E)-N'-[(2,4-dichlorophenyl)methoxy]-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2954486.png)

![3-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2954489.png)

![Ethyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate](/img/structure/B2954494.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2954495.png)

![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2954496.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide](/img/structure/B2954498.png)

![2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2954499.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2954501.png)